N-(4-methoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide
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Overview
Description
N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified . The reaction conditions typically involve the use of catalysts such as LiAlH4 and NaBH4, which are powerful reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(4-Methoxyanilino)methylphenol
- 2-(Anilinomethyl)phenol
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
Uniqueness
N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both thiazole and pyridine rings
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-10-13(2)22-19(29-11-16(25)24-20-21-8-9-28-20)17(12)18(26)23-14-4-6-15(27-3)7-5-14/h4-10H,11H2,1-3H3,(H,23,26)(H,21,24,25) |
InChI Key |
JCAWVORJAZZBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)OC)SCC(=O)NC3=NC=CS3)C |
Origin of Product |
United States |
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